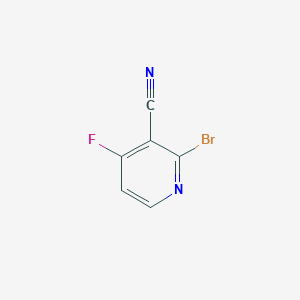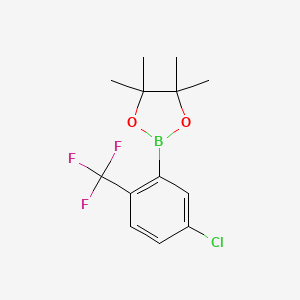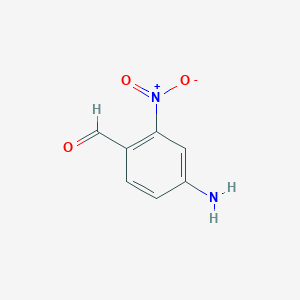![molecular formula C7H6BrN3 B8053889 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8053889.png)
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound features a bromine atom at the 4-position and a methyl group at the 3-position on the pyrazolo[3,4-b]pyridine ring system
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 3-methyl-5-aminopyrazole with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This reaction forms the pyrazolo[3,4-b]pyridine core structure.
Reductive Desulfurization: The resulting thioacetals can be subjected to reductive desulfurization to yield the desired pyrazolo[3,4-b]pyridine derivative.
Hydrolysis and Suzuki Coupling: Further modifications, such as hydrolysis of esters and Suzuki coupling with aryl boronic acids, can be employed to introduce additional functional groups.
Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form various oxidation products, such as this compound-5-oxide.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, yielding 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxides of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: A wide range of substituted pyrazolo[3,4-b]pyridines.
科学的研究の応用
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and anticancer agents.
Material Science: The compound is used in the design of organic semiconductors and other advanced materials.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism by which 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activation and subsequent signal transduction pathways. The molecular targets and pathways involved can vary based on the biological context.
類似化合物との比較
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine
4-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
4-Bromo-2-methyl-1H-pyrazolo[3,4-b]pyridine
特性
IUPAC Name |
4-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIYELQRYMKDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=NC2=NN1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8053857.png)


![5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B8053874.png)
![Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8053881.png)

![4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8053901.png)





